4-Aminopentan-2-one
Overview
Description
4-Aminopentan-2-one is an organic compound with the molecular formula C5H11NO. It is a ketone with an amino group attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopentan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chloropentan-2-one with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-nitropentan-2-one. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under pressure. The reaction is conducted in a suitable solvent, such as methanol, to yield the desired amino ketone .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopentan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: 4-Nitropentan-2-one or 4-Cyanopentan-2-one.
Reduction: 4-Aminopentan-2-ol.
Substitution: 4-Halopentan-2-one derivatives.
Scientific Research Applications
4-Aminopentan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Aminopentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Aminobutan-2-one: Similar structure but with one less carbon atom.
4-Aminohexan-2-one: Similar structure but with one additional carbon atom.
4-Aminopentan-3-one: Amino group attached to the third carbon instead of the fourth.
Uniqueness: 4-Aminopentan-2-one is unique due to its specific placement of the amino group, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-aminopentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(6)3-5(2)7/h4H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFKYVFWCVEVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406637 | |
Record name | 4-aminopentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19010-87-8 | |
Record name | 4-aminopentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-aminopentan-2-one interact with copper(II) ions to form a complex?
A1: The research article describes how 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfa) reacts with copper(II) in the presence of ammonia. At elevated temperatures or upon standing, a Schiff base reaction occurs. In this reaction, the ammonia molecule reacts with the Hhfa, replacing an oxygen atom with a nitrogen atom to form 1,1,1,5,5,5-hexafluoro-4-aminopentan-2-one (Hhfacim). This Hhfacim then acts as a bidentate ligand, coordinating to the copper(II) ion through both the nitrogen atom of the amine group and the oxygen atom of the ketone group, forming the complex Cu(hfacim)2 [].
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